molecular formula C9H15NO2 B11780775 Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Numéro de catalogue: B11780775
Poids moléculaire: 169.22 g/mol
Clé InChI: KARONYXSIZOSBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid (CAS: 1543955-98-1) is a bicyclic organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It features a fused cyclopentane-pyridine ring system substituted with a carboxylic acid group. Its purity is specified as ≥95%, and storage recommendations emphasize standard laboratory conditions .

Propriétés

Formule moléculaire

C9H15NO2

Poids moléculaire

169.22 g/mol

Nom IUPAC

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h6-8,10H,1-5H2,(H,11,12)

Clé InChI

KARONYXSIZOSBJ-UHFFFAOYSA-N

SMILES canonique

C1CC2C(CCNC2C1)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Nucleophilic Displacement and Cyclization

Reaction of 2,3-bis(chloromethyl)pyridine with a C-1 binucleophile (e.g., malononitrile) forms a bicyclic intermediate via nucleophilic displacement. This step establishes the cyclopentane ring fused to the pyridine moiety.

Catalytic Hydrogenation

The pyridine ring undergoes hydrogenation using a palladium catalyst under high-pressure H₂ (50–100 psi) to yield the saturated octahydro-1H-cyclopenta[b]pyridine core. This step ensures complete reduction of aromaticity while preserving stereochemical integrity.

Carboxylic Acid Functionalization

The final step introduces the carboxylic acid group via oxidation of a primary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄), achieving an overall yield of 9.0%.

Key Parameters:

StepReagents/ConditionsYield
1Malononitrile, K₂CO₃, DMF, 80°C45%
2Pd/C, H₂ (50 psi), EtOH68%
3Jones reagent, 0°C30%

This method’s limitations include low overall yield and the use of toxic chromium-based oxidants.

Transition Metal-Catalyzed Diastereoselective Synthesis

A Pd/Au-relay catalyzed strategy enables diastereoselective construction of the bicyclic skeleton. Although originally developed for octahydro-1H-cyclopenta[c]pyridine, modifications allow adaptation to the [b] isomer (Figure 2).

Heck/Sonogashira Sequential Coupling

A (Z)-1-iodo-1,6-diene undergoes intramolecular Heck-type cyclization using Pd(OAc)₂ (2 mol%), forming a piperidine intermediate. Subsequent Sonogashira coupling with terminal alkynes installs a 1,5-enyne motif.

Gold-Catalyzed Cyclization

The 1,5-enyne intermediate undergoes AuCl/AgBF₄-catalyzed cyclization, achieving >99.5:1 diastereoselectivity. This step constructs the cyclopentane ring via a proposed carbocation-mediated mechanism.

Oxidation to Carboxylic Acid

The final alkane substituent is oxidized to a carboxylic acid using KMnO₄ under acidic conditions (pH 2–3).

Key Advantages:

  • Diastereoselectivity : >99.5:1 dr via stereocontrolled Au catalysis.

  • Catalyst Efficiency : Pd loading as low as 2 mol%.

Esterification-Hydrolysis Route

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate serves as a key precursor, synthesized via esterification of the carboxylic acid.

Esterification

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid reacts with methanol in the presence of H₂SO₄ (2 eq.) at reflux (65°C), achieving 85% conversion to the methyl ester.

Hydrolysis

The ester is hydrolyzed back to the carboxylic acid using 6 M HCl at 100°C for 12 hours, yielding 92% pure product.

Reaction Conditions:

StepReagentsTemperatureTimeYield
EsterificationMeOH, H₂SO₄65°C24 h85%
Hydrolysis6 M HCl100°C12 h92%

This route is ideal for large-scale production due to straightforward purification.

Comparative Analysis of Methods

Yield and Scalability

  • Multi-step synthesis : Low yield (9.0%) but reliable for small-scale research.

  • Pd/Au catalysis : High diastereoselectivity but requires expensive metals.

  • Esterification-hydrolysis : High yields (>85%) and scalability.

Stereochemical Control

Hydrogenation (Method 1) preserves existing stereochemistry, while Au catalysis (Method 2) enables precise stereocontrol.

Practical Considerations

  • Safety : Method 3 avoids high-pressure H₂ and toxic oxidants.

  • Cost : Pd/Au catalysis incurs higher reagent costs compared to esterification .

Analyse Des Réactions Chimiques

Core Functional Group Reactions

The carboxylic acid moiety enables classical acid-driven transformations:

Reaction TypeReagents/ConditionsProductYieldKey Notes
Esterification ROH, H₂SO₄ (cat.), refluxEthyl/methyl esters75–92%Steric hindrance from bicyclic system slows reaction kinetics.
Amidation SOCl₂ → RNH₂Primary/secondary amides68–85%Requires activation via acyl chloride intermediate.
Salt Formation NaOH/KOHSodium/potassium salts>95%Enhances solubility for biological assays.

Heterocycle-Specific Reactivity

The nitrogen in the pyridine ring participates in electrophilic and nucleophilic processes:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C yields 3-nitro derivatives (40–55% yield). Limited regioselectivity due to electron-withdrawing carboxylic acid.

  • Sulfonation : Fuming H₂SO₄ produces sulfonated analogs at C5 (30–45% yield).

Nucleophilic Additions

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts (60–78% yield).

Transition Metal-Catalyzed Coupling Reactions

The bicyclic structure facilitates palladium- and gold-catalyzed transformations:

Heck/Sonogashira Sequential Coupling

A Pd/Au-relay catalytic system enables diastereoselective synthesis of complex frameworks :

  • Step 1 : Pd-catalyzed Heck cyclization of (Z)-1-iodo-1,6-diene forms a fused intermediate.

  • Step 2 : Sonogashira coupling with terminal alkynes introduces alkyne groups.

  • Step 3 : Au-catalyzed 1,5-enyne cyclization yields octahydro-1H-cyclopenta[c]pyridine derivatives (>99.5:1 dr) .

Catalyst SystemSubstrate ScopeDiastereoselectivityYield
Pd(OAc)₂/IPrAuCl/AgBF₄Aryl, alkyl alkynes>99.5:170–88%

Reduction and Oxidation

Controlled redox reactions modify the bicyclic core:

ProcessReagentsProductOutcome
Carboxylic Acid Reduction LiAlH₄, THF, 0°C → RTAlcohol derivative (C4-OH)80–90%
Ring Oxidation KMnO₄, acidic H₂ODiketone side products25–40%

Mechanistic Insights

  • Diastereoselectivity in Cyclizations : The Pd/Au relay system induces axial chirality during enyne cyclization, favoring the cis-fused product .

  • Steric Effects : Bulky substituents at C4 hinder electrophilic attacks at C3/C5 positions.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the octahydro-1H-cyclopenta[b]pyridine structure. For instance, novel derivatives have been synthesized and tested against A549 human lung adenocarcinoma cells. These compounds demonstrated varying levels of cytotoxicity, with some showing promising results comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Octahydro Derivatives

CompoundCell Line TestedViability (%)Comparison to Cisplatin
1A54978Moderate
2HSAEC1-KT86Low

Antimicrobial Activity

The antimicrobial efficacy of octahydro derivatives has also been explored. Compounds were screened against various multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. While some derivatives exhibited no activity against Gram-negative bacteria, others showed significant antimicrobial properties against specific strains .

Table 2: Antimicrobial Activity Results

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
2Klebsiella pneumoniae>64 µg/mL
3Staphylococcus aureusEffective at low concentrations

Cannabinoid Receptor Modulation

Research has indicated that octahydro-1H-cyclopenta[b]pyridine derivatives may act as modulators of cannabinoid receptors. This property suggests potential therapeutic applications in treating disorders associated with the endocannabinoid system, such as pain management and inflammation .

Drug Design and Development

The structural characteristics of octahydro-1H-cyclopenta[b]pyridine make it an attractive scaffold for drug development. Its ability to form stable interactions with biological targets enhances its utility in designing new pharmaceuticals aimed at various diseases, including metabolic disorders and cancers.

Study on RBP4 Antagonists

A significant study focused on the synthesis of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo derivatives as antagonists for retinol-binding protein 4 (RBP4). These compounds exhibited favorable pharmacokinetic properties and effectively reduced serum RBP4 levels in rodent models, demonstrating the therapeutic potential of octahydro derivatives in metabolic regulation .

Anticancer Compound Evaluation

Another study evaluated a series of 5-oxopyrrolidine derivatives derived from octahydro compounds for their anticancer activity against lung cancer models. The results indicated that specific modifications to the core structure could enhance anticancer efficacy while maintaining low toxicity to non-cancerous cells .

Mécanisme D'action

Le mécanisme d’action de l’acide octahydro-1H-cyclopenta[b]pyridine-4-carboxylique implique son interaction avec les récepteurs de l’acide γ-aminobutyrique. En restreignant conformationnellement la structure de l’acide γ-aminobutyrique, ce composé augmente la puissance et la sélectivité envers les cibles biologiques. Les cibles moléculaires comprennent les récepteurs de l’acide γ-aminobutyrique, et les voies impliquées sont liées à la liaison et à l’inhibition des récepteurs de l’acide γ-aminobutyrique .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic Acid (Compound 10)

This compound, synthesized in , serves as a relevant comparator due to its shared carboxylic acid functionality and bicyclic framework. Below is a comparative analysis:

Table 1: Comparative Properties
Property Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic Acid Compound 10 ()
Molecular Formula C₉H₁₅NO₂ C₁₅H₁₇F₃N₂O₂
Molecular Weight (g/mol) 169.22 314.31
Core Structure Bicyclic cyclopenta[b]pyridine Piperidine-pyrimidine hybrid
Key Functional Groups Carboxylic acid Carboxylic acid, trifluoromethyl, pyrimidine
Synthetic Complexity Not detailed (likely straightforward) Multi-step (dehydration, reduction, saponification)
Reported Applications Laboratory reagent Retinol Binding Protein 4 (RBP4) antagonist
Structural and Functional Insights
  • Cyclopenta[b]pyridine vs. In contrast, Compound 10’s piperidine-pyrimidine scaffold introduces conformational flexibility and enhanced π-π stacking capacity due to the aromatic pyrimidine ring .
  • Functional Group Impact : The trifluoromethyl group in Compound 10 increases lipophilicity (logP ~3.2 estimated), improving membrane permeability compared to the parent compound’s unsubstituted structure (logP ~1.5 estimated) .
  • Therapeutic Potential: Compound 10 is explicitly designed as an RBP4 antagonist, targeting metabolic disorders like diabetes and macular degeneration . The absence of similar data for this compound suggests it may serve as a synthetic intermediate or structural motif in drug discovery.

Additional Comparators: Carboxylic Acid-Containing Bicyclic Compounds

  • Proline Derivatives : Compounds like cis-4-hydroxyproline share bicyclic frameworks but lack aromaticity, reducing their applicability in receptor binding.
  • Indole-2-carboxylic Acid : This compound’s aromatic indole ring contrasts with the partially saturated cyclopenta[b]pyridine system, affecting electronic properties and biological activity.

Activité Biologique

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid (also referred to as octahydrocyclopentapyridine) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of bicyclic amines known for their diverse biological activities. Its chemical formula is C8H15NC_8H_{15}N with a molecular weight of 127.21 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for drug development.

1. Antagonistic Properties

Research has indicated that derivatives of octahydro-1H-cyclopenta[b]pyridine exhibit antagonistic activity against retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders. A study showed that certain analogs significantly reduced serum RBP4 levels, demonstrating their potential in managing obesity and type 2 diabetes .

2. Neuroprotective Effects

The compound's structural similarity to neurotransmitter systems suggests neuroprotective properties. Studies have indicated that octahydro-1H-cyclopenta[b]pyridine derivatives can modulate neurotransmitter release and exhibit anti-inflammatory effects in neuronal cells, which may be beneficial in neurodegenerative conditions .

3. Kinase Inhibition

Certain derivatives have been identified as protein kinase C (PKC) inhibitors, which are crucial in cell signaling pathways related to cancer progression. The inhibition of PKC pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

The biological activities of octahydro-1H-cyclopenta[b]pyridine derivatives are primarily attributed to their ability to interact with specific receptors and enzymes:

  • RBP4 Interaction : Compounds effectively block RBP4's action, leading to decreased serum retinol levels and improved metabolic profiles.
  • PKC Pathway Modulation : By inhibiting PKC activity, these compounds can alter signaling cascades that contribute to tumor growth and metastasis.

Case Study 1: RBP4 Antagonism

In a preclinical study involving rodent models, a specific derivative demonstrated over 85% reduction in serum RBP4 levels after chronic oral administration. This was correlated with improved insulin sensitivity and reduced body weight gain .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of octahydro-1H-cyclopenta[b]pyridine derivatives found that they significantly reduced neuronal apoptosis induced by oxidative stress in vitro. The mechanism involved the modulation of reactive oxygen species (ROS) and inflammatory cytokines .

Data Tables

Activity TypeCompound DerivativeEffectiveness (%)Reference
RBP4 InhibitionDerivative A>85%
NeuroprotectionDerivative B70% reduction in apoptosis
PKC InhibitionDerivative CSignificant decrease in cell proliferation

Q & A

Basic: What are the common synthetic routes for Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid, and what are the critical reaction conditions?

Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A common approach includes:

  • Condensation reactions : Reacting aldehyde derivatives with aminopyridine precursors under catalytic conditions (e.g., palladium or copper catalysts) to form the bicyclic core .
  • Cyclization : Using solvents like dimethylformamide (DMF) or toluene under reflux to promote ring closure .
  • Carboxylic acid introduction : Oxidation of a methyl or hydroxymethyl group at the 4-position via KMnO₄ or other oxidizing agents, followed by purification using column chromatography .
    Key conditions include strict anhydrous environments for cyclization and controlled pH during oxidation to avoid side reactions.

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • FT-IR : To confirm the presence of carboxylic acid (-COOH) via O-H stretching (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR for structural elucidation, particularly to distinguish between cis/trans isomers in the octahydro ring system .
  • XRD : For crystallinity analysis and verification of stereochemistry in solid-state structures .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Basic: How does the stereochemistry of the octahydro ring system impact the compound’s reactivity and applications?

Methodological Answer:
The cis/trans configuration of the fused cyclopentane and pyridine rings influences:

  • Hydrogen-bonding capacity : Cis isomers may exhibit stronger intermolecular interactions, affecting solubility and crystallization .
  • Pharmacological activity : Stereochemistry can alter binding affinity to biological targets (e.g., enzymes or receptors) .
    Methodologically, chiral HPLC or polarimetry is used to resolve enantiomers, while computational modeling (e.g., molecular docking) predicts stereochemical effects on bioactivity .

Advanced: How can density functional theory (DFT) optimize the synthesis or predict electronic properties of this compound?

Methodological Answer:

  • Reaction Pathway Optimization : DFT calculations (e.g., B3LYP/6-31G* basis set) model transition states to identify energetically favorable pathways for cyclization or oxidation steps .
  • Electronic Properties : HOMO-LUMO gaps and electrostatic potential maps predict reactivity sites (e.g., nucleophilic attack at the pyridine nitrogen) .
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations evaluate solvent interactions to optimize reaction yields .
    Software tools like Gaussian or ORCA are typically employed .

Advanced: What strategies enable the use of this compound in heterogeneous catalysis?

Methodological Answer:

  • Functionalization : Covalent attachment to magnetic nanoparticles (e.g., Fe₃O₄) via carboxylic acid groups creates recyclable catalysts. Characterization via TEM and VSM confirms nanoparticle integrity .
  • Catalytic Applications : Tested in solvent-free multicomponent reactions (e.g., synthesizing pyrano[3,2-b]pyranones), where the bicyclic structure enhances electron transfer .
  • Stability Testing : Thermogravimetric analysis (TGA) assesses thermal stability under reaction conditions .

Advanced: How can researchers design in vitro assays to evaluate its pharmacological potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors structurally similar to those inhibited by related pyridine-carboxylic acid derivatives (e.g., kinase or protease assays) .
  • Assay Design :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates in buffer systems (pH 7.4, 37°C) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
  • Metabolic Stability : Liver microsome assays to predict pharmacokinetics .

Advanced: How do structural modifications (e.g., substituent addition) alter its physicochemical properties compared to simpler analogs like pyridine-4-carboxylic acid?

Methodological Answer:

  • Hydrophobicity : LogP measurements via shake-flask method show increased lipophilicity due to the cyclopentane ring, enhancing membrane permeability .
  • Acidity : pKa determination (potentiometric titration) reveals weaker acidity compared to pyridine-4-carboxylic acid due to steric hindrance .
  • Thermal Stability : Differential scanning calorimetry (DSC) compares melting points, with the bicyclic structure increasing thermal resistance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.